Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is a synthetic compound characterized by its complex structure and multiple functional groups. It has the molecular formula and a molecular weight of approximately 404.47 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on both the guanidino and amino functionalities, which are common in peptide synthesis to enhance stability and solubility during
Several synthetic routes can be employed to produce Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate:
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate has potential applications in:
Research into interaction studies involving Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is crucial for understanding its potential therapeutic effects. Such studies typically focus on:
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate shares similarities with several other compounds that contain guanidine or Boc-protected functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | Contains a single Boc-protected amino group | |
| Guanidine | Simple structure; often used in biochemical applications | |
| N,N-Diethylguanidine | A basic guanidine derivative with different substituents |
The uniqueness of Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate lies in its dual Boc protection and the specific arrangement of functional groups that may confer distinct properties compared to simpler guanidine derivatives.